Zifrosilone

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von Zifrosilon umfasst die Umwandlung von Phenyltrimethylsilan zu 1-(3-Trimethylsilylphenyl)-2,2,2-Trifluorethanon durch eine Friedel-Crafts-Acylierung unter Verwendung von Trifluoressigsäureanhydrid . Diese Methode ist effizient und ermöglicht die Produktion von Zifrosilon in erheblichen Mengen, was es für industrielle Anwendungen geeignet macht.

Analyse Chemischer Reaktionen

Zifrosilon durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Zifrosilon kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Es kann reduziert werden, um verschiedene reduzierte Derivate zu bilden.

Substitution: Zifrosilon kann Substitutionsreaktionen eingehen, insbesondere unter Einbeziehung seiner Trifluormethylgruppe.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als Modellverbindung zur Untersuchung der Acetylcholinesterase-Hemmung und zur Entwicklung neuer Inhibitoren.

Biologie: Zifrosilon wird in der Forschung verwendet, um die Rolle der Acetylcholinesterase in biologischen Systemen zu verstehen.

Medizin: Seine primäre Anwendung liegt in der Behandlung der Alzheimer-Krankheit, wo es dazu beiträgt, den Acetylcholinspiegel im Gehirn zu erhöhen, was möglicherweise die kognitive Funktion verbessert.

Industrie: Die Synthese und die Reaktionen von Zifrosilon werden untersucht, um effizientere industrielle Verfahren zur Herstellung von Acetylcholinesterase-Inhibitoren zu entwickeln

Wirkmechanismus

Zifrosilon entfaltet seine Wirkung, indem es das Enzym Acetylcholinesterase hemmt. Diese Hemmung verhindert den Abbau von Acetylcholin, was zu erhöhten Spiegeln dieses Neurotransmitters im synaptischen Spalt führt. Die erhöhten Acetylcholinspiegel verstärken die cholinerge Übertragung, was bei Erkrankungen wie der Alzheimer-Krankheit, bei denen cholinerge Defizite beobachtet werden, von Vorteil ist .

Wirkmechanismus

Zifrosilone exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The increased acetylcholine levels enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where cholinergic deficits are observed .

Vergleich Mit ähnlichen Verbindungen

Zifrosilon ist unter den Acetylcholinesterase-Inhibitoren aufgrund seiner spezifischen Struktur und seines reversiblen Hemmmechanismus einzigartig. Ähnliche Verbindungen umfassen:

Donepezil: Ein weiterer Acetylcholinesterase-Inhibitor, der bei der Behandlung der Alzheimer-Krankheit eingesetzt wird.

Rivastigmin: Ein Carbamatinhibitor mit einem anderen Wirkmechanismus.

Galantamin: Ein Alkaloid, das ebenfalls die Acetylcholinesterase hemmt, aber zusätzliche nikotinische Rezeptormodulationseigenschaften besitzt.

Im Vergleich zu diesen Verbindungen ermöglicht die einzigartige Struktur von Zifrosilon spezifische Wechselwirkungen mit Acetylcholinesterase, was es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen macht .

Eigenschaften

IUPAC Name |

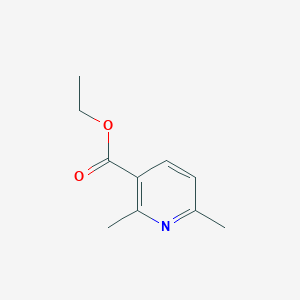

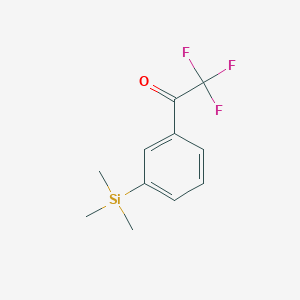

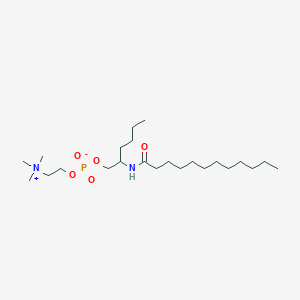

2,2,2-trifluoro-1-(3-trimethylsilylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3OSi/c1-16(2,3)9-6-4-5-8(7-9)10(15)11(12,13)14/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPOASFZXBWUGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC(=C1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157445 | |

| Record name | Zifrosilone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132236-18-1 | |

| Record name | Zifrosilone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132236-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zifrosilone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132236181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zifrosilone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZIFROSILONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6275788O83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzene, 1,4-bis[(1E)-2-phenylethenyl]-](/img/structure/B156952.png)